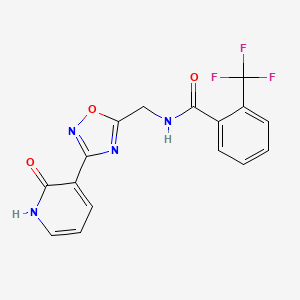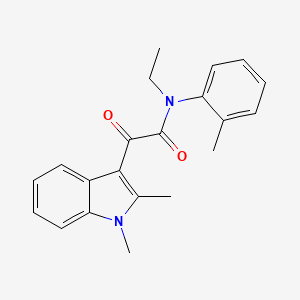
2-(1,2-dimethylindol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1,2-dimethylindol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The compound also contains an acetamide group, which consists of a carbonyl group (C=O) bonded to a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, and boiling point. For this compound, the molecular weight is 438.6 g/mol . Other specific physical and chemical properties were not found in the available literature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- Ahmed et al. (2016) conducted a study on the synthesis and structural analysis of related compounds, providing insights into their crystal structures and molecular properties through spectroscopic methods and X-ray diffraction analyses. This research is significant for understanding the molecular behavior of similar compounds (Ahmed et al., 2016).
Application in Radiosynthesis :
- Latli and Casida (1995) explored the radiosynthesis of similar compounds, demonstrating the potential use of such substances in tracing and understanding biochemical pathways (Latli & Casida, 1995).
Potential Antifungal Activity :
- Bardiot et al. (2015) identified derivatives of similar molecular structures as potential antifungal agents. This research suggests a possible application in developing new antifungal treatments (Bardiot et al., 2015).
Role in Neurokinin-1 Receptor Antagonism :
- Harrison et al. (2001) studied compounds with a similar molecular structure, focusing on their role as neurokinin-1 receptor antagonists. This research is relevant in the context of neurological disorders and treatments (Harrison et al., 2001).
Pharmacological Evaluation for Antidepressant Activity :
- Yardley et al. (1990) examined similar compounds for their potential as antidepressants, providing valuable insights into the pharmacological properties and therapeutic potential of such substances (Yardley et al., 1990).
Herbicide Analysis and Detection :
- Zimmerman, Schneider, and Thurman (2002) conducted studies on the analysis and detection of herbicides with structures akin to the compound . Their research provides important information on environmental monitoring and herbicide detection methods (Zimmerman et al., 2002).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-5-23(17-12-8-6-10-14(17)2)21(25)20(24)19-15(3)22(4)18-13-9-7-11-16(18)19/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHXDANUKAHRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethylindol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

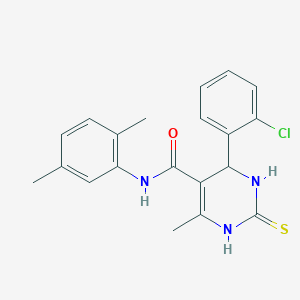


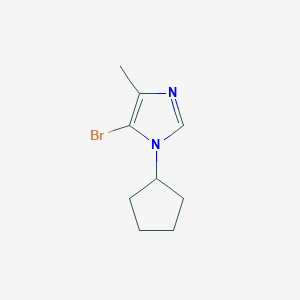

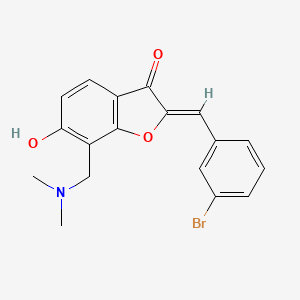
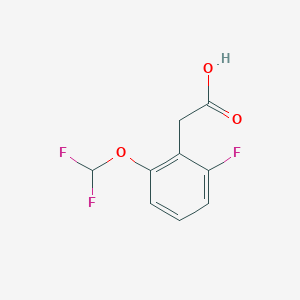
![8-Methoxy-6-nitro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2653012.png)
![2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2653015.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2653018.png)



